1-(3-methylphenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide
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Overview
Description
1-(3-methylphenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
The synthesis of 1-(3-methylphenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from naphthoquinone derivatives and 3-methylphenylhydrazine. The key step involves the formation of the triazole ring via a cycloaddition reaction.
Reaction Conditions: The cycloaddition reaction is often carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency.
Chemical Reactions Analysis
1-(3-methylphenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives. Sodium borohydride is a commonly used reducing agent.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.
Scientific Research Applications
1-(3-methylphenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
1-(3-methylphenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide can be compared with other similar compounds:
Similar Compounds: Other triazole derivatives, such as 1,2,3-triazole and 1,2,4-triazole, share similar structural features but differ in their biological activities and applications.
Uniqueness: The presence of the naphthoquinone moiety in this compound imparts unique properties, such as enhanced reactivity and biological activity.
Properties
Molecular Formula |
C17H11N3O3 |
---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
3-(3-methylphenyl)-2-oxidobenzo[f]benzotriazol-2-ium-4,9-dione |
InChI |
InChI=1S/C17H11N3O3/c1-10-5-4-6-11(9-10)19-15-14(18-20(19)23)16(21)12-7-2-3-8-13(12)17(15)22/h2-9H,1H3 |
InChI Key |
GDXMRRRAYBMLGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)C4=CC=CC=C4C3=O)N=[N+]2[O-] |
Origin of Product |
United States |
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